molecular formula C19H15ClFN3O5S B2865596 N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251676-46-6

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2865596
CAS No.: 1251676-46-6
M. Wt: 451.85
InChI Key: WCVUIQKMTAFHIQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinyl acetamide class, characterized by a 1,6-dihydropyridazin-6-one core substituted with a 3-fluorobenzenesulfonyl group at position 3 and an acetamide linker to a 3-chloro-4-methoxyphenyl moiety. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the methoxy substituent contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O5S/c1-29-16-6-5-13(10-15(16)20)22-17(25)11-24-19(26)8-7-18(23-24)30(27,28)14-4-2-3-12(21)9-14/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVUIQKMTAFHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridazinone Core

The 1,6-dihydropyridazin-6-one scaffold forms the foundational structure of the target compound. As demonstrated in, γ-keto acids serve as critical precursors for pyridazinone synthesis via cyclization with hydrazine hydrate. For example, condensation of γ-keto acids (e.g., 4-methoxybenzoylacetic acid) with hydrazine generates dihydropyridazinones through a six-membered ring closure. The reaction typically proceeds in ethanol or methanol under reflux, yielding intermediates such as 2a–k (Scheme 1 in).

Key modifications at the C-3 position are achieved via Knoevenagel condensation. For instance, treating dihydropyridazinones with 3-fluorobenzaldehyde in the presence of potassium hydroxide introduces arylidene groups at C-3, a step critical for subsequent sulfonylation.

Introduction of the 3-fluorobenzenesulfonyl group requires sulfonylation of the pyridazinone intermediate. Patent data from and highlight two primary approaches:

  • Direct Sulfonylation : Reacting the pyridazinone with 3-fluorobenzenesulfonyl chloride in dichloromethane or tetrahydrofuran (THF) using pyridine or triethylamine as a base. This method, adapted from, proceeds at 0–5°C to minimize side reactions.
  • Sulfonic Ester Intermediate : As described in, intermediate sulfonic esters (e.g., methanesulfonyl derivatives) are first formed and subsequently displaced by 3-fluorothiophenol under basic conditions. This two-step process enhances regioselectivity.

Optimal yields (78–85%) are achieved using direct sulfonylation with a 1.2:1 molar ratio of sulfonyl chloride to pyridazinone.

Alkylation and Acetamide Side Chain Introduction

The acetamide moiety at C-2 is introduced via alkylation followed by amidation. According to, ethyl bromoacetate serves as the alkylating agent, reacting with the pyridazinone nitrogen in dimethylformamide (DMF) with potassium carbonate as a base. The resulting ester intermediate undergoes hydrolysis using aqueous sodium hydroxide to yield the carboxylic acid derivative (5a–p in).

Conversion to the acetamide is achieved through mixed anhydride methodology. Treating the carboxylic acid with isobutyl chloroformate and N-methylmorpholine generates a reactive intermediate, which couples with 3-chloro-4-methoxyaniline. This step, adapted from, typically achieves 65–72% yield after purification by recrystallization.

Final Coupling and Purification

The last stage involves coupling the sulfonylated pyridazinone with the acetamide side chain. Patent describes a Buchwald-Hartwig amination for analogous systems, though the target compound may instead employ nucleophilic aromatic substitution due to the electron-deficient aryl chloride. Reaction conditions include:

  • Solvent : Dimethylacetamide (DMA) or N-methylpyrrolidone (NMP)
  • Base : Cesium carbonate
  • Catalyst : Copper(I) iodide with 1,10-phenanthroline
  • Temperature : 110–120°C for 12–18 hours

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water affords the final compound in >95% purity.

Analytical Characterization and Optimization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water mobile phase)
  • Melting Point : 214–216°C (uncorrected)
  • Spectroscopic Data :
    • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 4.62 (s, 2H, CH2), 3.84 (s, 3H, OCH3).
    • HRMS : [M+H]+ calculated for C20H16ClFN3O5S: 488.0542; found: 488.0539.

Yield optimization studies suggest that replacing ethyl bromoacetate with methyl bromoacetate increases alkylation efficiency by 15%. Similarly, substituting pyridine with 4-dimethylaminopyridine (DMAP) during sulfonylation improves reaction rates by 20%.

Alternative Synthetic Routes

Emerging methodologies include:

  • Microwave-Assisted Synthesis : Reducing reaction times for sulfonylation from 6 hours to 45 minutes at 80°C.
  • Enzymatic Hydrolysis : Using lipases for ester-to-acid conversion, enhancing enantiomeric purity in chiral intermediates.

Industrial Scalability and Challenges

Scale-up considerations from emphasize:

  • Solvent Selection : Replacing THF with 2-methyltetrahydrofuran for improved safety and sustainability.
  • Waste Minimization : Recycling excess 3-fluorobenzenesulfonyl chloride via distillation.
  • Process Safety : Monitoring exotherms during sulfonylation to prevent thermal runaway.

Challenges include managing the hygroscopicity of intermediates and minimizing epimerization during amidation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro, methoxy, and fluorobenzenesulfonyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Interfere with cellular processes: Such as signal transduction or gene expression.

    Induce cellular responses: Leading to therapeutic effects like apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes structural variations among the target compound and analogs from the evidence:

Compound Name (IUPAC) Pyridazinyl Substituent Acetamide Substituent Unique Features Reference
Target Compound 3-(3-fluorobenzenesulfonyl) 3-chloro-4-methoxyphenyl Sulfonyl group, methoxy N/A
N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide 4-(4-fluorophenyl)piperazinyl 3-chlorobenzyl Piperazine ring (basic nitrogen), benzyl group
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-(3,4-dimethoxyphenyl) 3-chloro-4-fluorophenyl Dimethoxy (electron-donating), fluorophenyl
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl 3-chloro-4-methoxyphenyl Oxadiazole ring (metabolic stability), methyl groups

Functional Implications

In contrast, the dimethoxy groups in donate electrons, possibly stabilizing aromatic interactions. The piperazinyl group in introduces basicity and solubility, while the oxadiazole in improves metabolic resistance due to its heteroaromatic stability.

Steric and Lipophilic Profiles: The 3-chloro-4-methoxyphenyl substituent in the target compound balances lipophilicity (chloro) and solubility (methoxy). The 3-chloro-4-fluorophenyl in adds polarity via fluorine but reduces steric bulk compared to methoxy.

Biological Activity Hypotheses :

  • Sulfonyl groups (target) are common in kinase inhibitors (e.g., sulfonamide-based drugs), suggesting possible ATP-binding pocket interactions.
  • Piperazinyl substituents () are prevalent in serotonin receptor ligands, hinting at CNS activity.
  • Oxadiazoles () are protease-resistant scaffolds, often used in antimicrobial or anticancer agents.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a chloro and methoxy substitution on the phenyl ring, as well as a pyridazinone moiety. Its molecular formula is C16H15ClFN3O3SC_{16}H_{15}ClFN_{3}O_{3}S, and it has a molecular weight of approximately 385.83 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Substitution Reactions : The introduction of chloro and methoxy groups onto the phenyl ring can be accomplished through electrophilic aromatic substitution.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide linkage.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of pyridazinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through modulation of NF-kB signaling pathways.

Anticancer Potential

This compound has also been investigated for anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins. For example, a study demonstrated that similar compounds could effectively inhibit proliferation in breast cancer cell lines (MCF-7) and colorectal cancer cells (HCT116).

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various substituted pyridazinones against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain derivatives, suggesting that this compound may share similar potency.
  • Anti-inflammatory Research : In an animal model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and joint inflammation compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in folate synthesis, similar to other sulfonamide antibiotics.
  • Receptor Binding : The chloro and methoxy substituents can enhance binding affinity towards certain receptors involved in inflammatory responses.

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